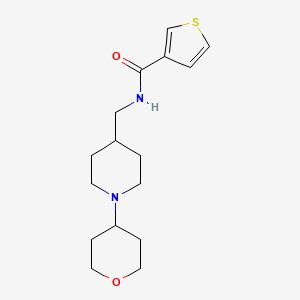

3-(3-cianofenil)-5-(hidroximetil)benzoato de metilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl benzoate derivatives involves various chemical reactions, including the formation of indenopyrazoles from indanones and phenyl isothiocyanates , the use of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent for xanthate transfer radical addition to olefins , and the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with different diketones to produce fused pyranones . These methods demonstrate the versatility of methyl benzoate derivatives in synthetic organic chemistry and their potential for generating complex molecular structures.

Molecular Structure Analysis

Structural studies of methyl benzoate derivatives, such as the crystal structure analysis of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate , provide valuable information about the molecular geometry, bond lengths, and angles, as well as intermolecular interactions like hydrogen bonding. These studies are crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of methyl benzoate derivatives is highlighted by their participation in various reactions. For instance, the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate leads to the formation of indanone derivatives and isobenzofuranones under different conditions . Additionally, the formation of hydrogen-bonded sheets and chains in isomeric methyl benzoate derivatives indicates the influence of molecular structure on the solid-state properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's stability, solubility, and reactivity. The papers discuss properties such as antiproliferative activity , radical addition reactions , and photoreactivity , which are essential for the application of these compounds in various fields, including medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Procesos de difluorometilación

Este compuesto podría utilizarse potencialmente en procesos de difluorometilación . La difluorometilación es un campo de investigación que se ha beneficiado de la invención de múltiples reactivos de difluorometilación . Este proceso se basa en la formación de enlaces X–CF2H donde X es C(sp), C(sp2), C(sp3), O, N o S .

Funcionalización C–H

El compuesto podría utilizarse en la funcionalización C–H catalizada por Rh(iii) y dirigida por hidracina . Este proceso proporciona una nueva vía para preparar diversos 1H-indazoles en condiciones de reacción suaves .

Potencial biológico de los derivados del indol

El compuesto podría utilizarse potencialmente en la síntesis de derivados del indol . Los derivados del indol poseen diversas actividades biológicas, es decir, antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. .

Aplicaciones de láser

El compuesto podría utilizarse potencialmente en aplicaciones de láser . El compuesto se sintetizó para aplicaciones de láser y mostró potencial para diferentes o mejores características optoelectrónicas .

Protodesboronación

El compuesto podría utilizarse potencialmente en procesos de protodesboronación . La protodesboronación es un proceso que implica la eliminación de un grupo boro de una molécula orgánica .

Mecanismo De Acción

Direcciones Futuras

Propiedades

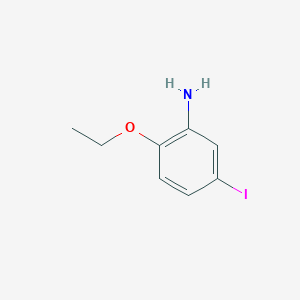

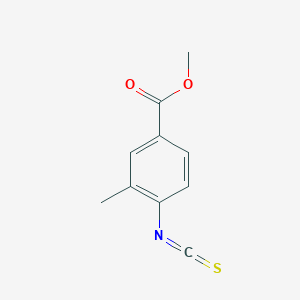

IUPAC Name |

methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-16(19)15-7-12(10-18)6-14(8-15)13-4-2-3-11(5-13)9-17/h2-8,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXPSWJWZGRZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

![N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2500722.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)